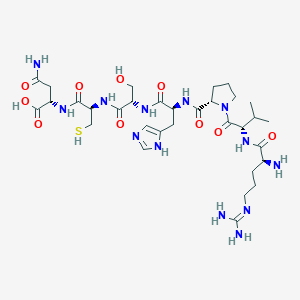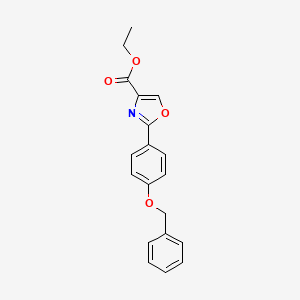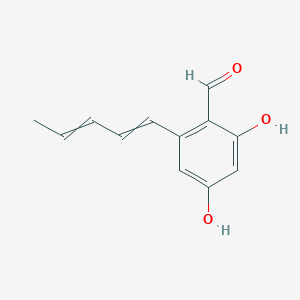
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a penta-1,3-dien-1-yl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 4 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation: The penta-1,3-dien-1-yl group is introduced through an alkylation reaction, often using a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products
Oxidation: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzoic acid.
Reduction: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups and the aldehyde moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the penta-1,3-dien-1-yl group, making it less complex.
6-Hydroxy-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, altering its reactivity and properties.
2,4-Dihydroxy-6-methylbenzaldehyde: Has a methyl group instead of the penta-1,3-dien-1-yl group, affecting its chemical behavior.
Uniqueness
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is unique due to the presence of the penta-1,3-dien-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
918639-45-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,4-dihydroxy-6-penta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h2-8,14-15H,1H3 |
InChI Key |
OCJOUESZDWTZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC1=C(C(=CC(=C1)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


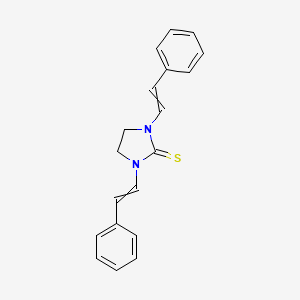
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
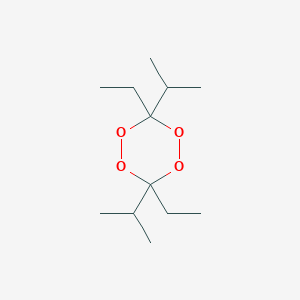
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
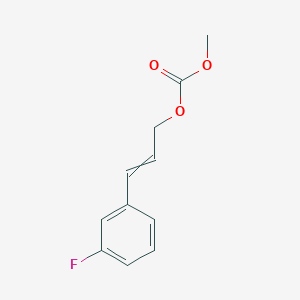
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
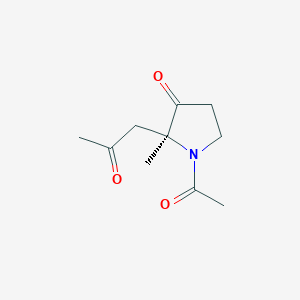
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
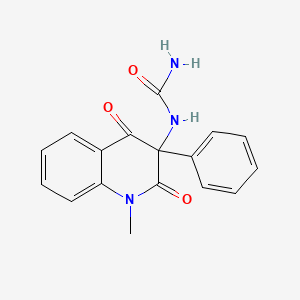
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
